molecular formula C14H11BrO2 B1348991 Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate CAS No. 89901-03-1

Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1348991
CAS No.: 89901-03-1
M. Wt: 291.14 g/mol
InChI Key: JHNMJLKCONRGMK-UHFFFAOYSA-N
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Description

Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family It consists of a biphenyl core with a bromine atom at the 4’ position and a carboxylate ester group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate typically involves the bromination of biphenyl followed by esterification. One common method is:

    Bromination: Biphenyl is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 4-bromo[1,1’-biphenyl].

    Esterification: The brominated biphenyl is then reacted with methanol (CH3OH) and a carboxylating agent such as carbon dioxide (CO2) under acidic conditions to form the ester group, resulting in Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Types of Reactions:

    Substitution Reactions: The bromine atom in Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: NaOH or KOH in aqueous or alcoholic medium.

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

Major Products:

    Substitution: Formation of biphenyl derivatives with different substituents.

    Oxidation: Formation of 4’-bromo[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: Formation of 4’-bromo[1,1’-biphenyl]-4-methanol.

Scientific Research Applications

Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Materials Science: Utilized in the preparation of polymers and other materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

    4-Bromo[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    4’-Bromo[1,1’-biphenyl]-4-methanol: Similar structure but with a hydroxyl group instead of an ester.

    4-Bromo[1,1’-biphenyl]: Lacks the carboxylate ester group.

Uniqueness: Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate is unique due to the presence of both a bromine atom and a carboxylate ester group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-(4-bromophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNMJLKCONRGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353273
Record name Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89901-03-1
Record name Methyl 4′-bromo[1,1′-biphenyl]-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89901-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-4-carboxylicacid, 4'-bromo-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of methyl 4-iodobenzoate, 9.38 g (35.8 mmol), 4-bromophenylboronic acid 7.18 g (35.8 mmol), Pd(PPh3)4, 2.07 g (1.79 mmol), in 180 mL of toluene and 100 mL of ethanol was heated to obtain a clear solution. To the solution was added 30 mL of 4.0M aq. Na2CO3. The reaction mixture refluxed for 4 h at 80° C. The mixture was cooled to room temperature and diluted with 300 mL ethyl acetate. The organic layer was washed with 2×300 mL portions of water, 2×300 mL portions of sat. aq. NaCl, and dried (MgSO4). After the solution was concentrated, the residue was purified by column chromatography (eluted with 7% EtOAc-Heptane) to afford the desired product in 7.8 g (78%) as a white solid. 1H NMR (CDCl3) 8.10 (d, 2H, J=9.0 Hz), 7.62 (d, 2H, J=9.0 Hz), 7.59 (d, 2H, J=9.3 Hz), 7.48 (d, 2H, J=9.3 Hz), 3.95 (s, 3H).
Quantity
0 (± 1) mol
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7.18 g
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30 mL
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100 mL
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180 mL
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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